1-(2-Cyclohexylthiazol-4-yl)ethanone
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Overview
Description
1-(2-Cyclohexylthiazol-4-yl)ethanone is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 1-(2-Cyclohexylthiazol-4-yl)ethanone typically involves the reaction of 2-bromo-1-(2-cyclohexylthiazol-4-yl)ethanone with thiourea or substituted thioamides in the presence of a base such as sodium hydroxide. The reaction is usually carried out in anhydrous ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.
Chemical Reactions Analysis
1-(2-Cyclohexylthiazol-4-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Cyclohexylthiazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. These interactions can lead to the modulation of cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(2-Cyclohexylthiazol-4-yl)ethanone can be compared with other thiazole derivatives, such as:
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Known for its antifungal activity.
Sulfathiazole: An antimicrobial drug widely used in the treatment of bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
1-(2-cyclohexyl-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C11H15NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
InChI Key |
QNWMCBJGPZBRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2CCCCC2 |
Origin of Product |
United States |
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